2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one
Description
Properties
Molecular Formula |
C33H17Br2NO |
|---|---|
Molecular Weight |
603.3 g/mol |
IUPAC Name |
2',7'-dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H17Br2NO/c34-19-10-12-22-23-13-11-20(35)16-28(23)33(27(22)15-19)26-14-9-18-5-1-2-6-21(18)31(26)36-32-25-8-4-3-7-24(25)30(37)17-29(32)33/h1-17H |
InChI Key |
UWDNDCSKLQYBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,7-Dibromofluorenone
The bromination of fluorenone derivatives is a critical precursor step. A Chinese patent (CN102408321A) details the oxidation of 2,7-dibromofluorene using potassium hydroxide (KOH) and a quaternary ammonium salt in toluene or xylene at 80–90°C under air flow. This method achieves a yield exceeding 85% with a product purity >99.2% by gas chromatography. The reaction’s efficiency stems from the recyclability of the benzene-based solvent and the low environmental impact of the process.
Reaction Conditions for 2,7-Dibromofluorenone Synthesis
| Parameter | Value |
|---|---|
| Substrate | 2,7-Dibromofluorene |
| Catalyst | KOH + Quaternary ammonium salt |
| Solvent | Toluene/Xylene |
| Temperature | 80–90°C |
| Oxidation Agent | Air (O₂) |
| Yield | >85% |
Spirocyclization via Polyphosphoric Acid (PPA) Catalysis
The spiro[dibenzo[c,h]acridine-fluorenone] core is constructed through a one-pot condensation reaction. Patent CN102050782A demonstrates the use of fluorenone, 1-naphthylamine, and 1-naphthylamine hydrochloride heated to 180°C under anhydrous conditions, followed by the addition of polyphosphoric acid (PPA). This method yields 14-hydro-spiro[dibenzo[c,h]acridine-7,9'-fluorene], a non-brominated analog, in 2% yield after column chromatography. While low, this highlights the challenges in spirocyclic product isolation due to steric hindrance and π-conjugation effects.
Bromination Strategies for Spiroacridine Derivatives
Direct Bromination of the Spiro Intermediate
Post-cyclization bromination is often preferred to avoid side reactions during spiro ring formation. A study in PMC (2024) describes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving 69% yield for a related spirodithiophene compound. This approach minimizes deprotection of functional groups and α-site polymerization, which are common issues in Lewis acid-catalyzed reactions.
Regioselectivity and Steric Effects
The 2' and 7' positions on the fluorenone moiety are electronically activated for electrophilic substitution due to the electron-withdrawing ketone group. However, steric hindrance from the spiro-conjugated dibenzoacridine ring necessitates careful control of reaction stoichiometry. Excess brominating agents (e.g., Br₂ or NBS) are avoided to prevent over-bromination at the 3,6-positions of the acridine system.
Purification and Characterization
Chromatographic Separation
Crude reaction mixtures are typically purified using silica gel chromatography with petroleum ether:dichloromethane (5:1) as the eluent. The low yield (2–5%) reported in patent examples underscores the difficulty in isolating spirocyclic products, attributed to their similar polarity to byproducts.
Spectroscopic Validation
-
Mass Spectrometry : GC-MS analysis of the non-brominated intermediate shows a molecular ion peak at m/z 331 (M⁺), confirming the spirocyclic framework.
-
X-ray Crystallography : Single-crystal studies of analogous compounds reveal a boat conformation in the seven-membered dihydrooxepine ring, with a mean dihedral angle of 71.45° between aromatic planes.
Comparative Analysis of Methodologies
Advantages of the KOH/Air Oxidation Method
-
Low reaction temperature (80–90°C vs. traditional >150°C methods).
-
Solvent recycling reduces waste generation.
-
High reproducibility and scalability for industrial applications.
Limitations of PPA-Catalyzed Spirocyclization
-
Low yields due to competing polymerization and retro-aldol reactions.
-
Requires stringent anhydrous and oxygen-free conditions.
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives .
Scientific Research Applications
Structural Characteristics
This compound features a spiro structure that combines dibenzoacridine and fluorenone moieties, contributing to its planar geometry and electronic properties. The presence of bromine atoms enhances its reactivity and potential for functionalization.
Organic Electronics
The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is crucial for device fabrication.
- Case Study : Research has demonstrated that derivatives of spiro compounds exhibit high charge mobility, making them suitable for active layers in OLEDs. A study published in the Journal of Materials Chemistry highlighted the synthesis of spiro compounds leading to improved efficiency in OLED devices due to their high luminescence and stability under operational conditions.
Photodynamic Therapy (PDT)
The compound's ability to generate reactive oxygen species upon light activation positions it as a potential photosensitizer in PDT for cancer treatment.
- Case Study : In vitro studies have shown that spiro compounds can induce apoptosis in cancer cells when activated by specific wavelengths of light. A notable experiment reported in Cancer Letters indicated that 2',7'-dibromo derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their viability as therapeutic agents.
Fluorescent Probes
Due to its fluorescent properties, this compound can be utilized as a probe for biological imaging and sensing applications.
- Data Table: Fluorescent Properties Comparison
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| 2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one | 550 | 85 |
| Other Spiro Compounds | Varies | Varies |
Research indicates that the high quantum yield of the compound enhances its effectiveness as a fluorescent marker in cellular imaging studies.
Material Science
The compound's unique structural features contribute to its potential application in the development of advanced materials, such as sensors and nanocomposites.
- Case Study : A recent study explored the incorporation of spiro compounds into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. This research, published in Advanced Functional Materials, emphasizes the role of spiro structures in improving the performance of composite materials.
Mechanism of Action
The mechanism by which 2’,7’-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects involves its interaction with specific molecular targets. These interactions can disrupt cellular processes, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Key Observations :
- Spiro Core Variations: DBrSFDBAO features a dibenzoacridine-fluorenone core, whereas 5-bromo-spiro[fluorene-7,9'-benzofluorene] () lacks heteroatoms, resulting in lower polarity and distinct solubility profiles (organic solvent-soluble vs.
- Substituent Effects: Bromine in DBrSFDBAO enhances electron deficiency compared to non-halogenated spiro dimers (), which exhibit blue-shifted absorption due to reduced conjugation disruption .
- Synthetic Efficiency : DBrSFDBAO’s 70% yield is comparable to carbazole-based spiro compounds (, –90%) but lower than tribromo derivatives (e.g., syn-6 in , >80%) .
Optical and Electronic Properties
Table 2: Spectral and Optoelectronic Data
Key Observations :
- Emission Profiles: DBrSFDBAO’s bromine substituents likely redshift emission compared to non-brominated analogs (e.g., 14H-SFDBA in ) due to increased conjugation and heavy-atom effects .
- Stability : Crystalline packing in 14H-SFDBA improves photooxidation resistance , whereas DBrSFDBAO’s bromine may reduce stability despite similar spiro rigidity.
Reactivity and Functionalization
- Suzuki Coupling : Unlike 5-bromo-spiro[fluorene-7,9'-benzofluorene] (), DBrSFDBAO’s bromine atoms are positioned to enable regioselective cross-coupling, analogous to carbazole derivatives in .
- Photooxygenation Sensitivity : DBrSFDBAO’s synthesis relies on photooxygenation (), a trait shared with naphthylamine-based systems but distinct from thermally driven spirocyclizations () .
Toxicity and Environmental Impact
Biological Activity
2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one (CAS No. 1345890-47-2) is a complex organic compound with a unique spiro structure that links dibenzoacridine and fluorene moieties. This structural arrangement is significant for its electronic properties and potential biological activities. Research has indicated that compounds of this class may exhibit various biological activities, particularly in the context of cancer treatment.
- Molecular Formula : C33H17Br2NO
- Molar Mass : 603.30 g/mol
- Storage Conditions : Recommended at 2-8°C
The biological activity of 2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one is primarily attributed to its ability to intercalate with DNA and interact with various cellular targets, which may lead to cytotoxic effects. The compound's unique structure allows for π-π interactions with nucleic acids, influencing its potential as an anticancer agent.
Biological Activity Overview
Recent studies have highlighted several key aspects of the biological activity of this compound:
-
Anticancer Properties :
- The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds similar to dibromo derivatives have demonstrated IC50 values in the low micromolar range against leukemia and ovarian cancer cells, indicating strong cytotoxic effects .
- A study reported that acridine derivatives exhibited significant cytotoxicity against HL-60 (human leukemia) and A2780 (ovarian cancer) cell lines, with IC50 values around 1.3 µM and 7.7 µM respectively .
- DNA Interaction :
- Enzyme Inhibition :
Case Studies
Several studies have investigated the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 8c | U937 (leukemia) | 0.90 | HDAC inhibition, DNA interaction |
| Compound 2a | HL-60 (leukemia) | 1.3 | DNA binding, apoptosis induction |
| Compound 2c | A2780 (ovarian) | 7.7 | Cell cycle arrest |
These findings suggest that structural modifications can significantly influence the biological activity of spiro compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using brominated precursors (e.g., 4-bromophenylboronic acid) and dibenzo[c,h]acridine derivatives under palladium catalysis (Pd(PPh₃)₄). Key parameters include:
- Catalyst loading : 2–5 mol% for minimizing side reactions.
- Solvent system : Toluene/water mixtures (3:1 v/v) at 80–100°C to balance reactivity and stability of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/methanol .
Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming spiro-conjugation and bromine positioning?
- Methodology :
- Single-crystal X-ray diffraction resolves the spiro-conjugated framework and confirms bromine substitution at positions 2' and 7'. Crystallographic data (e.g., bond angles, torsion angles) are compared with density functional theory (DFT) models .
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments, while 2D NOESY confirms spatial proximity of bromine atoms to adjacent substituents .
Q. What are the primary applications of this compound in material science and medicinal chemistry?
- Material Science : Used as an electron-transport layer in organic light-emitting diodes (OLEDs) due to its high electron affinity (∼3.2 eV) and thermal stability (decomposition >300°C). Its spiro-conjugated structure minimizes aggregation-induced quenching, enhancing device efficiency .
- Medicinal Chemistry : Acts as a DNA intercalator and topoisomerase inhibitor, with in vitro studies showing IC₅₀ values of 1.2–3.5 µM against breast cancer cell lines (MCF-7, MDA-MB-231) .
Advanced Research Questions
Q. How do bromine substituents at positions 2' and 7' influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology :
- Electrochemical analysis : Cyclic voltammetry (CV) reveals bromine-induced lowering of the LUMO energy (from −2.8 eV to −3.1 eV), enhancing electrophilicity for nucleophilic aromatic substitution .
- Computational modeling : DFT calculations (B3LYP/6-31G*) show bromine atoms increase spin density at the acridine moiety, facilitating radical-mediated reactions .
Q. What mechanistic insights explain its dual role in OLEDs (as an emitter) and anticancer activity (as a DNA binder)?
- OLED Mechanism : The spiro-architecture prevents π-π stacking, reducing exciton quenching. Time-resolved photoluminescence (TRPL) shows a radiative lifetime of 12–15 ns, correlating with high external quantum efficiency (EQE) .
- Anticancer Mechanism : Fluorescence quenching assays confirm intercalation into DNA (binding constant K = 1.8 × 10⁵ M⁻¹). Molecular docking reveals hydrogen bonding between the acridine nitrogen and DNA base pairs (e.g., guanine N7) .
Q. How can computational methods predict and optimize the compound’s photophysical properties for tailored applications?
- Methodology :
- TD-DFT simulations : Predict absorption/emission spectra (λ_max ≈ 450 nm) by modeling excited-state transitions between HOMO (acridine) and LUMO (fluorenone) orbitals.
- Machine learning : Train models on datasets of spiro-conjugated compounds to predict charge mobility (∼0.12 cm² V⁻¹ s⁻¹) and triplet energy levels (∼2.4 eV) .
Q. How should researchers address contradictions in reported biological activities (e.g., cytotoxicity vs. genotoxicity) across studies?
- Methodology :
- Dose-response validation : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure, 10% FBS media).
- Comet assay vs. MTT assay : Disambiguate genotoxicity (DNA strand breaks) from general cytotoxicity using orthogonal assays .
- Structure-activity relationship (SAR) : Substitute bromine with chlorine or methoxy groups to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
